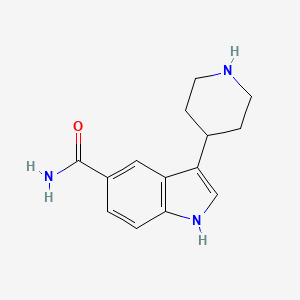

3-(piperidin-4-yl)-1H-indole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVXDHFVKADYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the 3-(Piperidin-4-yl)-1H-indole-5-carboxamide Scaffold: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold combines three key pharmacophoric elements: an indole ring, a piperidine ring, and a carboxamide linker. This unique combination offers a versatile platform for designing molecules with diverse pharmacological profiles.

Table 1: Predicted Physicochemical Properties of 3-(piperidin-4-yl)-1H-indole-5-carboxamide

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₇N₃O |

| Molecular Weight | 243.31 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted and may vary from experimental values.

The indole nucleus is a prevalent feature in many biologically active compounds, while the piperidine ring provides a basic nitrogen center that can be crucial for receptor interactions and improving pharmacokinetic properties. The carboxamide group acts as a versatile linker and a hydrogen bond donor/acceptor.

Synthesis Strategies

The synthesis of derivatives based on the 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold typically involves a multi-step approach. A common strategy is the coupling of a suitable indole-5-carboxylic acid derivative with a 4-aminopiperidine derivative.

A general synthetic route can be conceptualized as follows:

Caption: Generalized synthetic pathway for 3-(piperidin-4-yl)-1H-indole-5-carboxamide derivatives.

One reported synthesis involves the use of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid of 1H-indole-5-carboxylic acid, followed by coupling with a substituted 4-aminopiperidine.[1] The choice of protecting group on the piperidine nitrogen is crucial for controlling the reaction and can be removed in a subsequent step to yield the final compound.

Pharmacological Landscape and Therapeutic Potential

The 3-(piperidin-4-yl)-1H-indole scaffold has been explored for various therapeutic applications, with derivatives exhibiting a range of biological activities.

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[2] This research identified compounds with lead-like properties, demonstrating activity against both drug-sensitive and resistant strains of the parasite.[2] The structure-activity relationship (SAR) studies indicated that modifications on the piperidinyl nitrogen were generally not well-tolerated, highlighting the importance of this feature for antimalarial activity.[2]

Serotonin Receptor Ligands

The indole and piperidine moieties are common features in ligands for serotonin (5-HT) receptors. For instance, derivatives of 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline containing a piperidinyl group have been identified as potent and selective 5-HT₄ receptor antagonists.[3] This suggests that the 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold could be a valuable starting point for designing novel 5-HT receptor modulators.

Enzyme Inhibition

Derivatives of indole-5-carboxamide have been investigated as inhibitors of various enzymes. For example, certain indazole- and indole-5-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[4] Additionally, piperidine carboxamide derivatives have been shown to be species-selective proteasome inhibitors with potential applications in treating malaria.[5]

The following diagram illustrates the potential signaling pathways that could be modulated by compounds based on this scaffold:

Caption: Potential cellular targets and therapeutic applications of the 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold.

Experimental Protocols

General Procedure for Amide Coupling

A representative protocol for the synthesis of indole-5-carboxamides is as follows:

-

To a solution of 1H-indole-5-carboxylic acid in a suitable dry solvent (e.g., THF, DMF) under an inert atmosphere, add a coupling agent (e.g., CDI, HATU) and a base (e.g., DIPEA) if necessary.

-

Stir the mixture at room temperature for a designated time to allow for the activation of the carboxylic acid.

-

Add the desired 4-aminopiperidine derivative to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the desired indole-5-carboxamide.[1]

In Vitro Antimalarial Assay

The in vitro activity against P. falciparum can be assessed using a standard SYBR Green I-based fluorescence assay.

-

Prepare serial dilutions of the test compounds in 96-well plates.

-

Add synchronized ring-stage parasites to the wells.

-

Incubate the plates for 72 hours under standard culture conditions.

-

Add SYBR Green I lysis buffer to each well and incubate in the dark.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Safety and Handling

Specific toxicity data for 3-(piperidin-4-yl)-1H-indole-5-carboxamide is not available. However, based on related indole carboxamide structures, general laboratory safety precautions should be observed. For example, 1H-indole-3-carboxamide is classified as harmful if swallowed, and causes skin and serious eye irritation.[6] It is recommended to handle this class of compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold represents a promising area for drug discovery. Its modular nature allows for the synthesis of diverse libraries of compounds with the potential to interact with a variety of biological targets. Further investigation into the synthesis and pharmacological evaluation of derivatives based on this scaffold is warranted to fully explore its therapeutic potential in areas such as infectious diseases, neurodegenerative disorders, and beyond.

References

- Synthesis of novel n-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).

- Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry, 103, 22-31.

- Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2013). Journal of Medicinal Chemistry, 56(1), 165-178.

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2023). Cell Chemical Biology, 30(5), 485-498.e8.

- Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). Journal of Medicinal Chemistry, 57(17), 7296-7310.

-

1H-indole-3-carboxamide. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structural Analogs of Niraparib and Veliparib

Mechanisms, Synthesis, and Next-Generation Pharmacophores

Executive Summary

This technical guide analyzes the structural and functional divergence between Niraparib (MK-4827) and Veliparib (ABT-888). While both are potent PARP1/2 inhibitors targeting the nicotinamide binding pocket, they represent distinct pharmacological classes: Niraparib is a potent PARP trapper , whereas Veliparib acts primarily as a catalytic inhibitor with minimal trapping activity. This distinction drives their differential clinical efficacy and toxicity profiles. This guide details the Structure-Activity Relationships (SAR) governing these behaviors, optimized synthetic routes, and validated protocols for assessing PARP trapping efficiency.

Part 1: Pharmacophore Analysis & Structural Divergence

The core efficacy of PARP inhibitors (PARPi) relies on their ability to compete with NAD+ for the catalytic domain of PARP1/2. However, the "trapping" potency—the ability to lock PARP enzymes onto damaged DNA—is determined by specific scaffold rigidity and non-covalent interactions.

1.1 Comparative Scaffold Analysis

| Feature | Niraparib (ZEJULA) | Veliparib (ABT-888) |

| Core Scaffold | 2H-indazole-7-carboxamide | Benzimidazole-4-carboxamide |

| Key Substituent | 4-(piperidin-3-yl)phenyl group | 2-(2-methylpyrrolidin-2-yl) group |

| Binding Mode | Binds adenosine pocket + hydrophobic sub-pocket | Restricted to nicotinamide pocket |

| PARP Trapping | High ( >100x Veliparib) | Low (Weak Trapper) |

| Cytotoxicity | High (pico- to nanomolar) | Low (micromolar as single agent) |

| Bioavailability | High (High permeability, crosses BBB) | High (Good CNS penetration) |

1.2 The Structural Basis of Trapping

The critical differentiator is the piperidine-phenyl arm of Niraparib.

-

Veliparib is a small, compact molecule that fits snugly into the nicotinamide pocket but lacks the steric bulk to interfere with the helical domain (HD) of PARP1. It inhibits catalysis but allows the enzyme to dissociate from DNA.[1]

-

Niraparib possesses a rigid indazole core and an extended phenyl-piperidine tail. This extension creates steric clashes and hydrophobic interactions that stabilize the PARP-DNA complex, preventing the release of the enzyme. This "trapped" complex is more cytotoxic than the single-strand break itself.[2]

Part 2: Rational Design & SAR Logic

The development of analogs focuses on modulating the "Trapping vs. Catalytic" ratio.

2.1 SAR Decision Matrix

To design a Niraparib analog, one must balance the carboxamide anchor (essential for NAD+ competition) with the linker rigidity .

2.2 Recent Analog Strategies

-

Veliparib-Derived Allosteric Trappers: Recent efforts (e.g., Velagapudi et al., 2024) have attempted to append bulky groups to the Veliparib core to induce trapping. By extending the C2-position of the benzimidazole, researchers can induce steric clashes with the PARP1 Helical Domain (HD), converting a catalytic inhibitor into a trapper.

-

Deuterated Analogs: Deuteration of the piperidine ring in Niraparib analogs has been explored to reduce metabolic clearance (via CYP450) without altering the binding affinity.

Part 3: Synthetic Chemistry Workflows

3.1 Niraparib: The Convergent Process Route

The medicinal chemistry route (10 steps) is inefficient for scale. The optimized process route utilizes a regioselective Copper-catalyzed N-arylation .[3][4]

Key Reaction: Coupling of a 3-arylpiperidine fragment with a 7-carbamoyl-indazole.

Protocol Summary (Optimized):

-

Fragment A Synthesis: Start with 3-formylphenylboronic acid. Use a transaminase-mediated dynamic kinetic resolution (DKR) to generate the chiral amine (S)-3-arylpiperidine.

-

Fragment B Synthesis: Preparation of the 2H-indazole-7-carboxamide core.

-

Coupling: Use a CuI/ligand system to couple Fragment A and B. This avoids the use of unstable hydrazine intermediates found in early routes.

3.2 Veliparib: Benzimidazole Cyclization

Veliparib synthesis is linear, relying on the formation of the benzimidazole ring from a diaminobenzamide precursor.

Key Steps:

-

Condensation: 2,3-diaminobenzamide is condensed with N-Boc-2-methylproline.

-

Cyclization: Acid-mediated cyclization forms the benzimidazole core.

-

Chiral Resolution: The racemic mixture is resolved (often via chiral SFC) to isolate the (R)-enantiomer.

Part 4: Biological Evaluation Protocols

Trustworthy data requires distinguishing between catalytic inhibition (IC50) and trapping efficiency.

4.1 The Gold Standard: Chromatin Fractionation Assay (Trapping)

Standard enzymatic assays (ELISA/Chemiluminescence) cannot detect trapping. You must use a cell-based chromatin fractionation assay.

Principle: Trapped PARP1 becomes insoluble and remains bound to the chromatin pellet after lysis. Catalytic inhibitors that do not trap (like Veliparib) will leave PARP1 in the soluble fraction.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cells (e.g., MDA-MB-436) with increasing concentrations of Niraparib (0.1 - 10 µM) or Veliparib (control) for 4 hours.

-

Optional: Co-treat with MMS (0.01%) to induce DNA damage and maximize trapping signal.

-

-

Fractionation (Critical Step):

-

Harvest cells and wash with PBS.

-

Resuspend in Cytoskeletal Buffer (CSK) : 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, Protease/Phosphatase inhibitors.

-

Incubate on ice for 10 min.

-

Centrifuge: 1,500 x g for 5 min at 4°C.

-

Supernatant 1: Soluble fraction (unbound PARP).

-

Pellet: Chromatin-bound fraction (Trapped PARP).[2]

-

-

Pellet Wash & Lysis:

-

Wash pellet twice with CSK buffer to remove loosely bound proteins.

-

Lyse pellet in Nuclear Lysis Buffer : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% SDS, Benzonase (to digest DNA and release proteins).

-

Sonicate for 10 seconds.

-

-

Western Blot Analysis:

4.2 Data Interpretation Guide

| Metric | Niraparib | Veliparib | Interpretation |

| Enzymatic IC50 | ~3.8 nM | ~5.2 nM | Both are potent catalytic inhibitors. |

| Trapping EC50 | Low nM range | > µM range | Niraparib is a "poison"; Veliparib is an inhibitor. |

| Cytotoxicity (MMS+) | High Synergy | Moderate Synergy | Trapping drives synergy with alkylating agents. |

References

-

Jones, P., et al. (2009). Discovery of Niraparib: A Selective Inhibitor of PARP-1/2 for the Treatment of BRCA-Deficient Cancers. Journal of Medicinal Chemistry. Link

-

Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research. Link

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1][2][5][11] Cancer Research.[2][8][12] Link

-

Velagapudi, U. K., et al. (2024).[10] Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks.[13] Biochemical Journal. Link

-

Pommier, Y., et al. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.[1][2][8] Science Translational Medicine. Link

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

3-(piperidin-4-yl)-1H-indole-5-carboxamide therapeutic potential

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(Piperidin-4-yl)-1H-indole-5-carboxamide Scaffold

Executive Summary

The confluence of indole and piperidine moieties has consistently yielded pharmacologically active agents, marking this combination as a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, promising chemotype: 3-(piperidin-4-yl)-1H-indole-5-carboxamide . While research on this exact molecule is nascent, the broader scaffold and its close analogs have demonstrated significant therapeutic potential across multiple disease areas. This document synthesizes the current understanding of this scaffold, covering its synthesis, putative mechanisms of action, preclinical evidence, and structure-activity relationships. The primary focus is on its validated antimalarial activity through proteasome inhibition, with secondary discussions on its potential as a monoamine oxidase B (MAO-B) inhibitor for neurodegenerative disorders and as a modulator of other key cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and capitalize on the therapeutic promise of this versatile chemical architecture.

Introduction: A Scaffold of Therapeutic Promise

The indole ring system is a cornerstone of numerous natural and synthetic bioactive compounds, including neurotransmitters like serotonin and drugs such as indomethacin. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. Similarly, the piperidine ring is a prevalent feature in pharmaceuticals, prized for its ability to introduce a basic nitrogen center, improve physicochemical properties, and provide a rigid conformational anchor.

The combination of these two scaffolds into indole carboxamide derivatives has led to the discovery of potent modulators of various enzymes and receptors. For instance, different indole carboxamide cores have been identified as inhibitors of Bruton's tyrosine kinase (Btk) for autoimmune diseases[1], poly(ADP-ribose)polymerase-1 (PARP-1)[2], and the Hedgehog signaling pathway, which is implicated in certain cancers.[3] Specifically, the indole-5-carboxamide structure has been shown to be a highly potent and selective inhibitor of monoamine oxidase B (MAO-B), a key target in Parkinson's disease.[4] The linkage of a piperidine moiety at the 3-position of the indole core introduces a critical vector for exploring structure-activity relationships and tuning pharmacological activity, as demonstrated by the discovery of potent antimalarial agents from this class.[5]

This guide provides a detailed exploration of the 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold, consolidating existing data to build a comprehensive picture of its therapeutic potential.

Physicochemical Properties

Understanding the drug-like properties of a core scaffold is essential for guiding optimization efforts. Below is a table of calculated physicochemical properties for the parent compound, 3-(piperidin-4-yl)-1H-indole-5-carboxamide. These parameters are critical for predicting oral bioavailability, membrane permeability, and overall developability.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₁₇N₃O | Defines the elemental composition. |

| Molecular Weight | 243.31 g/mol | Falls well within Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |

| cLogP | 1.85 | Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 3 | The indole NH, piperidine NH, and amide NH₂ contribute to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | The amide carbonyl oxygen and piperidine nitrogen can engage in hydrogen bonding with target proteins. |

| Topological Polar Surface Area (TPSA) | 78.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Rotatable Bonds | 1 | The bond connecting the piperidine and indole rings allows for conformational flexibility. |

Data are calculated estimates and may vary from experimental values.

Synthesis and Characterization

The 3-(piperidin-4-yl)-1H-indole scaffold is accessible through a robust and straightforward multi-step synthesis. The general approach allows for diversification at the piperidine nitrogen and the indole core, making it amenable to library synthesis for lead optimization.

General Synthetic Workflow

A common synthetic route involves the coupling of a protected piperidine precursor with an indole derivative, followed by deprotection and subsequent functionalization. The workflow below is adapted from methodologies reported for analogous structures.[5]

Sources

- 1. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]

- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Design and High-Throughput Synthesis of Indole-5-Carboxamide Libraries

Abstract & Introduction

The indole scaffold is arguably the most distinct "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive natural products and synthetic drugs. While the C3 position (tryptamine-like) has historically dominated CNS research, the Indole-5-carboxamide motif has emerged as a critical vector for targeting kinases (e.g., IKK

This Application Note provides a comprehensive guide for designing and synthesizing small molecule libraries based on the indole-5-carboxamide scaffold. Unlike traditional iterative synthesis, this guide focuses on high-throughput parallel synthesis (HTPS) , utilizing robust amide coupling logic and solid-phase extraction (SPE) workups to generate high-purity libraries without the bottleneck of preparative chromatography.

Why the 5-Carboxamide?

-

Kinase Hinge Binding: The indole NH and C3-CH often mimic the adenine ring of ATP. The 5-position projects substituents out of the ATP-binding pocket towards the solvent front or into the "gatekeeper" region, allowing for selectivity tuning without disrupting the primary binding mode.

-

Solubility & ADME: The carboxamide linker introduces polarity and hydrogen bond donor/acceptor motifs, often improving the physicochemical profile (LogD, solubility) compared to all-carbon analogs.

Strategic Library Design

Effective library design requires defining "diversity vectors" that probe biological space while maintaining drug-like properties (Lipinski/Veber rules).

The Vector Strategy

We treat the indole-5-carboxylic acid as the core scaffold with three primary diversity vectors:

-

Vector A (Amide Coupling): The primary diversity point. Uses commercial amines (

) to probe deep hydrophobic pockets or solvent-exposed regions. -

Vector B (N1-Substitution): Alkylation or arylation of the indole nitrogen. This controls the electronics of the ring and can occupy specific sub-pockets.

-

Vector C (C3-Functionalization): Optional late-stage functionalization (e.g., C-H activation or formylation) for advanced SAR.

Structural Logic Diagram

The following diagram illustrates the core scaffold and the strategic diversity vectors.[1]

Caption: Strategic diversity vectors on the Indole-5-carboxamide scaffold. Vector A is the primary focus of this protocol.

Experimental Protocols

Retrosynthetic Logic

To maximize efficiency, we utilize a "divergent" synthesis. We start with a bulk amount of the core scaffold (Indole-5-carboxylic acid), perform N1-alkylation if necessary (to create sub-libraries), and then perform the parallel amide coupling as the final diversity step.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesize a 96-member library of indole-5-carboxamides. Chemistry: HATU-mediated coupling is selected over EDC/HOBt for its superior kinetics and conversion rates in library settings, minimizing the need for re-synthesis.

Materials:

-

Scaffold: Indole-5-carboxylic acid (0.1 M in DMA).

-

Reagent: HATU (0.1 M in DMA).

-

Base: DIPEA (0.2 M in DMA).

-

Diversity Set: 96 unique primary/secondary amines.

Step-by-Step Workflow:

-

Plate Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL of the Indole-5-carboxylic acid stock solution (10 µmol) into each well.

-

Activation: Add 110 µL of HATU solution (1.1 eq) and 150 µL of DIPEA solution (3.0 eq) to each well. Shake at 500 rpm for 10 minutes at Room Temperature (RT).

-

Expert Insight: Pre-activation of the acid prevents amine reactivity issues, but prolonged activation with HATU can lead to guanidinium byproducts. 10 minutes is optimal.

-

-

Amine Addition: Add 120 µL of the unique Amine stock solution (1.2 eq) to each well.

-

Reaction: Seal the plate and shake at RT for 16 hours.

-

QC Check: Spot check 3 random wells via LCMS to confirm >90% conversion.

-

Protocol B: Purification via Solid Phase Extraction (SPE)

Chromatography is the bottleneck of library synthesis. We utilize SCX-2 (Strong Cation Exchange) resin. This "Catch-and-Release" strategy is not suitable here because the product is an amide (neutral/weakly acidic). Instead, we use a Scavenging Strategy .

Revised Strategy for Amides: Since we used excess Amine (1.2 eq), we must remove unreacted amine.

-

Sorbent: Polymer-supported Isocyanate (PS-NCO) or Macroporous Isocyanate resin.

-

Mechanism: The resin reacts with the excess nucleophilic amine to form a urea, which remains covalently bound to the solid phase. The product (amide) remains in solution.

Scavenging Protocol:

-

Resin Loading: Add 3 equivalents (relative to excess amine) of PS-Isocyanate resin to each well.

-

Incubation: Reseal plate and shake vigorously for 4 hours at RT.

-

Filtration: Transfer the slurry to a 96-well filter plate (PE frit). Apply vacuum to collect the filtrate (containing the pure product) into a pre-weighed receiving plate.

-

Wash: Wash the resin with 200 µL MeOH/DCM (1:1) to recover residual product.[1][2]

-

Drying: Evaporate solvents using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Quality Control & Validation

Acceptance Criteria:

-

Purity: >90% by UV (254 nm).

-

Identity: [M+H]+ within 0.5 Da of calculated mass.

-

Yield: >5 mg per well (sufficient for primary screening).

Data Summary Table: Coupling Reagent Comparison Comparison of coupling efficiency for Indole-5-carboxylic acid + Aniline (difficult coupling).

| Reagent System | Solvent | Conversion (1h) | Conversion (16h) | Purity (Post-Scavenge) | Notes |

| HATU / DIPEA | DMA | 85% | >98% | 95% | Recommended for Libraries |

| EDC / HOBt | DMF | 40% | 75% | 88% | Slower; urea byproduct issues |

| T3P / Pyridine | EtOAc | 60% | 90% | 98% | Excellent purity, but solvent issues in plates |

Workflow Visualization

The following diagram details the logical flow from library design to the final plated compounds, emphasizing the "Scavenge" purification step which is critical for throughput.

Caption: High-Throughput Synthesis Workflow using Resin Scavenging.

Case Study: Targeting IKK-beta

To validate this library design, we reference the work on IKK-beta inhibitors (Vertex Pharmaceuticals).

-

Challenge: Developing selective inhibitors for IKK-beta to treat inflammatory diseases.

-

Solution: The indole-5-carboxamide scaffold was utilized.[3][4][5] The indole NH formed a key hydrogen bond with the hinge region (Glu97). The 5-carboxamide substituent projected into a specific hydrophobic pocket, improving potency from micromolar to nanomolar range (

). -

Outcome: This validates the "Vector A" strategy described in Section 2.1, confirming that the 5-position is tolerant of bulky groups necessary for selectivity.

References

-

Vertex Pharmaceuticals. (2011). 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-beta. Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[1][6] A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds.

-

MDPI. (2019). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure.

-

Thermo Fisher Scientific. Solid Phase Extraction (SPE) Guide for Sample Preparation.

-

RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons (part 2): central amino acid linker and right-hand-side SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reagents and Protocols for the Synthesis of 3-Piperidinyl-Indole Derivatives

An Application Guide for Medicinal Chemists

Abstract

The 3-piperidinyl-indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, including those targeting the central nervous system, infectious diseases, and oncology.[1][2] Its rigid, three-dimensional structure allows for precise vectoral presentation of functional groups, making it an ideal framework for optimizing drug-receptor interactions. This guide provides an in-depth analysis of the primary synthetic strategies for constructing this valuable motif, focusing on the rationale behind reagent selection and providing detailed, field-proven protocols for key transformations.

Strategic Overview: Constructing the C3-Piperidine Bond

The synthesis of 3-piperidinyl-indole derivatives primarily revolves around two strategic disconnections:

-

Formation of the Indole-C3 to Piperidine-C4 bond: This involves attaching a pre-formed piperidine ring to the C3 position of an indole nucleus.

-

Formation of the Piperidine Ring from a Pyridine Precursor: This strategy involves first synthesizing a 3-pyridinyl-indole, followed by the reduction of the pyridine ring to the corresponding piperidine.

The choice of strategy depends on the availability of starting materials, desired substitution patterns on both the indole and piperidine rings, and scalability. This guide will explore the most robust methods stemming from these strategies.

Logical Workflow for Synthetic Route Selection

Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy based on common starting materials and target molecule complexity.

Caption: Decision workflow for selecting a primary synthetic route.

Strategy 1: Direct Alkylation of the Indole Nucleus

Directly forming the C-C bond between the electron-rich indole C3 position and a piperidine electrophile is a classical and effective approach.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry and can be adapted for indole functionalization.[3] The key challenge is controlling the reactivity of the indole nucleus to prevent polyalkylation and managing the stability of the piperidine-based electrophile.

Mechanism & Rationale: The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃), which activates an electrophilic precursor derived from the piperidine ring. Trichloroacetimidates are particularly effective precursors as they can be activated under mild conditions, minimizing side reactions.[3] The nucleophilic C3 position of the indole attacks the activated electrophile to form the desired product. The use of electron-withdrawing groups on either the indole or the electrophile can help temper reactivity and improve selectivity.

Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Reagent Selection:

| Reagent/Catalyst | Role | Advantages | Disadvantages |

| Indole | Nucleophile | Commercially available with diverse substitutions. | Highly nucleophilic; risk of polyalkylation. |

| N-Boc-4-hydroxypiperidine | Electrophile Precursor | Stable, common starting material for the electrophile. | Requires activation (e.g., conversion to imidate). |

| Trichloroacetonitrile | Activating Agent | Forms highly reactive trichloroacetimidate electrophiles. | Stoichiometric use required. |

| BF₃·OEt₂ / Sc(OTf)₃ | Lewis Acid Catalyst | Mild conditions, catalytic amounts often suffice.[3] | Can be moisture-sensitive; optimization required. |

| CH₂Cl₂ / Dioxane | Solvent | Aprotic, non-coordinating solvents are preferred. | Environmental and safety considerations. |

Protocol 1: Friedel-Crafts Alkylation via Trichloroacetimidate

This protocol describes the synthesis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate.

Step A: Synthesis of the Trichloroacetimidate Electrophile

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add trichloroacetonitrile (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 eq) portion-wise over 15 minutes. Caution: NaH is highly reactive and generates H₂ gas.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imidate is often used directly in the next step without further purification.

Step B: Alkylation of Indole

-

Dissolve indole (1.2 eq) and the crude piperidine trichloroacetimidate (1.0 eq) in anhydrous DCM (0.2 M).

-

Cool the solution to -20 °C under a nitrogen atmosphere.

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq) dropwise.

-

Maintain the temperature at -20 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Strategy 2: Reduction of a 3-Pyridinyl-Indole Precursor

This two-step strategy is one of the most reliable and widely used methods. It involves the initial synthesis of a 3-(pyridin-4-yl)-1H-indole, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine.[4]

Catalytic Hydrogenation

The reduction of the aromatic pyridine ring is a robust transformation that tolerates a wide range of functional groups on the indole nucleus, provided they are not also susceptible to reduction (e.g., nitro, alkene).

Mechanism & Rationale: The reaction proceeds via heterogeneous or homogeneous catalysis. In heterogeneous catalysis, hydrogen gas adsorbs onto the surface of a metal catalyst (e.g., Platinum, Palladium, Rhodium), where it dissociates into hydrogen atoms. The pyridine ring also adsorbs onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the double bonds until the ring is fully saturated.[5] The choice of catalyst and conditions can influence the stereochemistry of substituted piperidines. Iridium-catalyzed ionic hydrogenation has emerged as a powerful method that tolerates many sensitive functional groups.[5][6][7]

Reagent & Catalyst Selection:

| Reagent/Catalyst | Role | Advantages | Disadvantages |

| 3-(Pyridin-4-yl)-1H-indole | Substrate | Can be synthesized via various cross-coupling reactions. | Synthesis may require multiple steps. |

| H₂ Gas | Reducing Agent | Clean, atom-economical reductant. | Requires specialized high-pressure equipment. |

| Platinum (IV) Oxide (PtO₂) | Heterogeneous Catalyst | Highly effective, "Adams' catalyst". | Can be pyrophoric; relatively expensive. |

| Rhodium on Carbon (Rh/C) | Heterogeneous Catalyst | Effective under milder conditions than PtO₂. | Less common than Pd/C. |

| Iridium Complexes | Homogeneous Catalyst | Excellent functional group tolerance.[5][6] | Catalyst synthesis can be complex. |

| Acetic Acid / Ethanol | Solvent | Acidic conditions protonate the pyridine nitrogen, aiding reduction. | May not be suitable for acid-sensitive substrates. |

Protocol 2: Platinum-Catalyzed Hydrogenation of 3-Pyridinyl-Indole

This protocol describes the synthesis of 3-(piperidin-4-yl)-1H-indole from 3-(pyridin-4-yl)-1H-indole.

-

To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add 3-(pyridin-4-yl)-1H-indole (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 0.1 M concentration).

-

Carefully add Platinum (IV) oxide (PtO₂, Adams' catalyst, 0.05 to 0.1 eq by weight).

-

Seal the vessel securely.

-

Purge the vessel with nitrogen gas (3x) to remove air, then purge with hydrogen gas (3x).

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Begin vigorous agitation (shaking or stirring) and heat the reaction to 50 °C.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 by the slow addition of aqueous NaOH or NH₄OH.

-

Extract the aqueous layer with ethyl acetate or a 9:1 mixture of DCM/isopropanol (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 3-(piperidin-4-yl)-1H-indole, which can be further purified by crystallization or chromatography if necessary.

Other Noteworthy Synthetic Methods

Reductive Amination

Reductive amination provides a direct route by forming a C-N bond. A common pathway involves the reaction of an indole derivative bearing a keto or aldehyde group at the C3-side chain with piperidine.[8][9]

-

Key Reagents:

-

Substrates: Indole-3-glyoxylamides or indole-3-acetaldehydes.

-

Amine: Piperidine.

-

Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and tolerance for acidic protons. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

-

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[10][11] While it classically synthesizes tetrahydroisoquinolines and tetrahydro-β-carbolines, it is a foundational reaction in indole alkaloid synthesis and is conceptually relevant for constructing complex fused systems containing the indole and piperidine motifs.[12][13][14] A direct synthesis of a simple 3-piperidinyl-indole via this method is less common, but variations can lead to fused analogues.

References

- Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry.

- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

The Pictet-Spengler Reaction. (2016). Organic Reactions. [Link]

-

Recent progress in the total synthesis of indole alkaloids. (2009). Current Opinion in Drug Discovery & Development. [Link]

- (S)-The preparation method of -3- hydroxy piperidines.

-

Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). Nature Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

-

Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). BIOENGINEER.ORG. [Link]

-

Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2019). Organic Letters. [Link]

-

Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (2012). Current Organic Chemistry. [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules. [Link]

-

Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (2013). Molecules. [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2011). Organic Letters. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances. [Link]

-

Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2014). Molecules. [Link]

-

3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Does piperidine work in reductive amination like this?. Reddit. [Link]

-

Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. (1979). Journal of Medicinal Chemistry. [Link]

-

3-Substituted indole: A review. (2019). International Journal of Chemical Studies. [Link]

-

Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. [Link]

- Method of synthesizing indole compounds.

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]

-

NaHMDS/B(C6F5)3-promoted diastereoselective Friedel–Crafts alkylation of indoles/pyrroles with N-tert-butanesulfinylimines: towards the asymmetric synthesis of bisindole alkaloid Calcicamide B. (2025). Organic Chemistry Frontiers. [Link]

-

Reductive amination of substituted indole-2,3-diones. (1969). Journal of the Chemical Society C: Organic. [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances. [Link]

Sources

- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]

- 9. Reductive amination of substituted indole-2,3-diones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. The Pictet-Spengler Reaction [ebrary.net]

- 12. Recent progress in the total synthesis of indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 14. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for amide coupling in indole carboxamide synthesis

Application Note: AN-IND-2026

Abstract

Indole carboxamides are privileged scaffolds in medicinal chemistry, serving as pharmacophores in cannabinoid receptor agonists, kinase inhibitors, and anti-viral agents. However, the synthesis of these motifs presents unique challenges compared to standard benzamides. The electron-rich nature of the indole ring, the acidity of the N1-proton, and the thermal instability of indole-3-carboxylic acids (prone to decarboxylation) require tailored protocols. This guide details three distinct methodologies—HATU , T3P , and Acid Chloride via Oxalyl Chloride —optimized for regioselectivity, scalability, and difficult substrates.

Strategic Considerations

Before selecting a protocol, evaluate the substrate against these critical factors:

-

Regiochemical Instability (The Decarboxylation Trap): Indole-3-carboxylic acids are susceptible to thermal decarboxylation, particularly under acidic conditions or high temperatures. Avoid thionyl chloride (

) reflux protocols for C3-acids. -

Chemoselectivity (N1 vs. C-Acylation): The indole nitrogen (N1) is weakly nucleophilic (

in DMSO). Strong bases (e.g., NaH) or excess acylating agents can lead to undesired N-acylation. Mild organic bases (DIPEA, Pyridine) are preferred to maintain C-selectivity. -

Steric Hindrance: Substituents at the C2 or C4 positions can sterically shield the C3-carboxylate, necessitating highly reactive intermediates (Acid Chlorides) rather than standard active esters.

Method A: The High-Throughput Standard (HATU)

Best For: Discovery chemistry, library synthesis, and valuable/limited starting materials. Mechanism: Formation of a highly reactive O-7-azabenzotriazole active ester.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Indole Carboxylic Acid | 1.0 | Limiting Reagent |

| HATU | 1.1 – 1.2 | Coupling Agent |

| DIPEA (Hunig's Base) | 2.0 – 3.0 | Base (activates Carboxylate) |

| Amine | 1.1 – 1.5 | Nucleophile |

| DMF or DMA | Solvent | Concentration: 0.1 – 0.2 M |

Step-by-Step Protocol

-

Dissolution: In a dry vial, dissolve the Indole Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Activation (Critical): Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

-

Observation: The solution typically turns yellow/orange.

-

Timing: Stir at Room Temperature (RT) for 5–10 minutes .

-

Expert Insight: Do not skip this pre-activation. Adding the amine immediately with HATU can lead to guanidinylation of the amine (a permanent byproduct) rather than amide formation.

-

-

Coupling: Add the Amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2][3]

-

Workup:

Method B: The Scalable "Green" Approach (T3P)

Best For: Process chemistry (>10g scale), easy purification, and avoiding epimerization. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that reacts rapidly with amines, releasing only water-soluble byproducts.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Indole Carboxylic Acid | 1.0 | Limiting Reagent |

| T3P (50% in EtOAc/DMF) | 1.5 – 2.0 | Coupling Agent |

| Pyridine or DIPEA | 3.0 – 5.0 | Base (Crucial for T3P cycle) |

| Amine | 1.1 | Nucleophile |

| EtOAc or 2-MeTHF | Solvent | Concentration: 0.2 – 0.5 M |

Step-by-Step Protocol

-

Slurry: Charge the flask with Indole Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).

-

Note: T3P protocols often allow mixing acid and amine before adding the coupling agent, unlike HATU.

-

-

Base Addition: Add Pyridine or DIPEA (4.0 equiv).

-

Expert Insight: T3P requires a significant excess of base to drive the regeneration of the active cycle. Using <3 equivalents often results in stalled conversion.

-

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C (if scale >5g) or RT (if small scale).

-

Reaction: Stir at RT. If sluggish, heat to 50°C (T3P is thermally stable).

-

Self-Validating Workup:

Method C: The "Brute Force" Approach (Acid Chloride)

Best For: Sterically hindered amines (e.g., tert-butylamine) or unreactive anilines. Mechanism: Conversion to indole-carbonyl chloride via Vilsmeier-Haack type activation.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Indole Carboxylic Acid | 1.0 | Limiting Reagent |

| Oxalyl Chloride | 1.2 – 1.5 | Chlorinating Agent |

| DMF | Catalytic (2-3 drops) | Catalyst |

| DCM or THF | Solvent | Anhydrous |

Step-by-Step Protocol

-

Activation: Suspend Indole Carboxylic Acid in dry DCM under

. -

Catalysis: Add catalytic DMF (1–2 drops).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Observation: Vigorous gas evolution (

, -

Safety: Ensure proper venting.

-

-

Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (solution becomes clear/yellow).

-

Evaporation (The "Clean" Trick): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh DCM.

-

Why? Excess oxalyl chloride will react with your amine to form urea impurities.

-

-

Coupling: Add the Amine (1.1 equiv) and TEA (2.0 equiv) to the acid chloride solution at 0°C.

Decision Logic & Mechanism

The following diagram illustrates the decision process and the activation pathways.

Caption: Decision tree for selecting the optimal coupling strategy based on scale and substrate reactivity.

Troubleshooting & Optimization (Self-Validating Logic)

| Observation | Probable Cause | Corrective Action |

| Low Yield (Indole-3-COOH) | Decarboxylation | Lower reaction temp (<40°C). Avoid strong acids. Switch to Method A (mildest). |

| N-Acylated Byproduct | N1 Competition | Use a weaker base (Pyridine vs TEA). Ensure 1:1 stoichiometry of Acid:Coupling Agent. Consider N-Boc protection. |

| Guanidinium Species (+99 mass) | HATU Side Reaction | Pre-activation is too short or Amine added too early. Stir Acid + HATU + Base for 10 mins before adding amine. |

| No Reaction (T3P) | Insufficient Base | T3P requires excess base. Increase DIPEA/Pyridine to 5.0 equiv. |

| Dark/Black Mixture (Acid Cl) | Indole Polymerization | Oxalyl chloride reaction was too warm or too long. Keep at 0°C. Ensure anhydrous conditions. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. Link

-

BenchChem Technical Support. (2025). Synthesis of Indole-3-Carboxamide Derivatives: Protocols and Troubleshooting. BenchChem Application Notes. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

-

Organic Syntheses. (2010). Preparation of Indole-Carboxylic Acid Derivatives via Oxalyl Chloride Activation. Org.[4][6][8][9][10] Synth.Link

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: SAR Optimization of the 3-(piperidin-4-yl)-1H-indole-5-carboxamide Scaffold

Introduction: The "Privileged" Indole Scaffold

The molecule 3-(piperidin-4-yl)-1H-indole-5-carboxamide represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple unrelated protein targets with high affinity depending on peripheral derivatization.[1]

While often conflated with the PARP inhibitor class (due to the carboxamide group mimicking nicotinamide, similar to Niraparib or Veliparib), this specific isomer (5-carboxamide) is frequently more potent as a Type I ATP-competitive Kinase Inhibitor , particularly for PIM (Proviral Insertion in Murine lymphoma) and CDK (Cyclin-Dependent Kinase) families.

Key Structural Features[2][3]

-

5-Carboxamide (The Hinge Binder): Functions as a critical hydrogen bond donor/acceptor pair. In kinases, it interacts with the hinge region (e.g., Glu/Leu backbone).[1] In PARP, it mimics the amide of NAD+.

-

Indole NH: Provides an additional H-bond donor, often anchoring the molecule to the protein backbone.[1]

-

3-(Piperidin-4-yl) (The Solubilizing Vector): A basic amine handle that extends into the solvent-exposed region (ribose pocket).[1] This is the primary vector for SAR (Structure-Activity Relationship) optimization to tune potency, solubility, and pharmacokinetic (PK) properties.[1]

Mechanism of Action & Binding Modes

Understanding the binding orientation is prerequisite to rational SAR design.

A. Kinase Binding Mode (PIM/CDK)

In PIM kinases, the indole core occupies the ATP-binding pocket. The 5-carboxamide forms a bidentate H-bond with the hinge region residues.[1] The piperidine ring projects towards the ribose-binding pocket, allowing for salt-bridge interactions with conserved acidic residues (e.g., Asp/Glu).[1]

B. PARP Binding Mode (Secondary Application)

While 7-carboxamide indazoles (like Niraparib) are optimal for PARP, the 5-carboxamide indole can still bind the nicotinamide pocket.[1] However, the vector of the piperidine at the 3-position often requires rigidification or specific substitution to avoid steric clash with the PARP helical domain.

Visualization: Structural Logic

Figure 1: Pharmacophore mapping of the scaffold against a typical Kinase ATP pocket.[1]

SAR Strategy: The "Design-Make-Test" Cycle[1]

To optimize this scaffold, we focus on three specific vectors. The piperidine nitrogen is the most high-yield vector for rapid library generation.

Vector Analysis Table

| Vector | Position | Modification Strategy | Impact on Pharmacology |

| A | Piperidine Nitrogen | Reductive Amination (Benzyl, Cycloalkyl)Amide Coupling (Heteroaryl) | Primary Driver: Potency (IC50), Solubility, Permeability (Caco-2), Metabolic Stability.[1] |

| B | Indole C-2 | Halogenation (Cl, F) or Methylation | Selectivity: Induces torsion or fills small hydrophobic pockets (Gatekeeper residue interaction). |

| C | Carboxamide | Bioisosteres (Cyano, Reverse Amide) | Binding Affinity: Usually conserved; modification often kills activity unless targeting specific mutant pockets. |

Detailed Experimental Protocols

These protocols are designed to be self-validating. Always run a reference compound (e.g., Staurosporine for Kinase, Olaparib for PARP) to validate assay performance.[1]

Protocol A: Derivatization via Reductive Amination (Library Synthesis)

Target: Rapidly generate N-substituted analogs to probe the solvent pocket.

Reagents:

-

Scaffold: 3-(piperidin-4-yl)-1H-indole-5-carboxamide (HCl salt).[1]

-

Aldehydes/Ketones: Diverse library (benzaldehydes, cyclohexanones).[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Preferred over cyanoborohydride for lower toxicity and better acid tolerance.

-

Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (9:1).[1]

Step-by-Step:

-

Free Base Liberation: If starting with HCl salt, dissolve 1.0 eq of scaffold in MeOH and add 1.5 eq of TEA (Triethylamine). Stir 10 min, concentrate, and re-dissolve in DCE.

-

Imine Formation: Add 1.0 eq of Scaffold and 1.2 eq of Aldehyde/Ketone to the reaction vial.

-

Reduction: Add 1.5 eq of STAB .

-

Note: Evolution of gas may occur. Do not seal the vial tightly immediately.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

-

Quench: Add saturated NaHCO3 (aq). Extract with DCM (3x).

-

Purification: The crude is often clean enough for initial screening. For high purity, use Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: PIM-1/CDK2 Kinase Assay (ADP-Glo™ Platform)

Rationale: This scaffold is a Type I inhibitor. We measure the amount of ADP produced by the kinase reaction.

Materials:

-

Kinase: Recombinant Human PIM-1 or CDK2/CyclinA.[1]

-

Substrate: PIM-1 specific peptide (e.g., S6K substrate) or Histone H1 (for CDK).[1]

-

ATP: Ultra-pure (Promega).

-

Detection: ADP-Glo™ Reagent (Promega).[1]

Workflow:

-

Compound Prep: Serial dilute analogs in 100% DMSO (10-point curve, starting at 10 µM).

-

Enzyme Mix: Dilute Kinase in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Validation: Enzyme concentration should yield linear kinetics (usually 0.5 – 2 ng/µL).

-

-

Reaction:

-

Add 2 µL Compound to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 10 min (RT) to allow inhibitor binding.

-

Add 4 µL Substrate/ATP Mix (ATP concentration = Km of the enzyme, typically 10-50 µM).

-

Incubate 60 min at RT.

-

-

Detection:

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Protocol C: Cellular Viability (Synthetic Lethality Check)

Rationale: If targeting PARP or specific Kinase pathways, differential toxicity is the goal.[1]

Cell Lines:

-

Target: MV-4-11 (PIM-dependent AML line) or MDA-MB-436 (BRCA1-deficient, PARP sensitive).[1]

-

Control: PBMCs or MCF-10A (Non-tumorigenic).[1]

Method (CellTiter-Glo):

-

Seed cells (3,000 cells/well) in 96-well white-walled plates. Allow 24h attachment.

-

Treat with compounds (72h incubation).

-

Add CellTiter-Glo reagent (1:1 ratio).[1] Shake 2 mins.

-

Read Luminescence.

-

Calculate Selectivity Index (SI):

. Target SI > 10.

Data Analysis & Interpretation

When analyzing SAR data from this scaffold, look for the following trends:

| Observation | Structural Cause | Action Item |

| Loss of Potency (>100x) | N-substitution is too bulky (Steric clash with Ribose pocket). | Switch to smaller alkyl groups or flexible linkers. |

| Potency retained, Solubility drops | High lipophilicity (cLogP > 4). | Introduce polar motifs (morpholine, piperazine) on the piperidine tail. |

| Kinase vs. PARP Selectivity | 5-carboxamide favors Kinase; 7-carboxamide favors PARP.[1] | If PARP is the goal, consider scaffold hopping to Indazole-7-carboxamide.[1] |

SAR Workflow Diagram

Figure 2: Iterative Design-Make-Test-Analyze (DMTA) cycle for indole carboxamide optimization.

References

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[1] Journal of Medicinal Chemistry.

-

Burger, M. T., et al. (2015). Identification of PIM447: A Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[2] Journal of Medicinal Chemistry. [1]

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

-

Tong, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.[1][3] Archives of Pharmacal Research.[3]

Sources

- 1. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]

- 2. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of indole-5-carboxamides in kinase inhibition assays

Application Note: High-Throughput Screening and Characterization of Indole-5-Carboxamides in Kinase Inhibition Assays

Executive Summary

The indole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its planar bicyclic core mimics the purine ring of ATP, allowing for effective hinge-region binding, while the carboxamide moiety at the C5 position provides a versatile vector for probing the solvent-exposed front pocket or the gatekeeper region of kinases such as Bruton’s Tyrosine Kinase (BTK), Interleukin-2-inducible T-cell kinase (ITK), and Janus Kinases (JAKs).

This Application Note provides a comprehensive guide for evaluating indole-5-carboxamide derivatives. We detail the mechanistic rationale, validated biochemical quantification using ADP-Glo™ and TR-FRET, and cellular target engagement protocols.

Structural Basis & Mechanism of Action

The Privileged Scaffold

The indole-5-carboxamide core functions primarily as a Type I or Type I½ kinase inhibitor. The indole nitrogen (N1) and the C3 position often engage the kinase hinge region via hydrogen bonds, mimicking the adenine of ATP. The C5-carboxamide substituent is critical for selectivity; it extends away from the hinge, allowing interactions with the P-loop or the solvent front, often determining the compound's specificity profile (e.g., BTK vs. EGFR).

Pathway Context (BTK Signaling)

In B-cell malignancies, constitutive activation of the B-cell receptor (BCR) pathway drives proliferation. BTK is a central node. Inhibition of BTK by indole-5-carboxamides prevents the phosphorylation of downstream effectors like PLCγ2, thereby blocking Calcium mobilization and NF-κB activation.

Figure 1: BTK Signaling Pathway & Inhibitor Intervention

Caption: Schematic of the BCR signaling cascade. Indole-5-carboxamides competitively inhibit BTK, preventing PLCγ2 phosphorylation and downstream NF-κB signaling.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the reaction.[1][2][3][4][5] It is highly sensitive and resistant to compound interference (fluorescence quenching), making it ideal for screening indole derivatives which can be autofluorescent.

Materials Required

-

Enzyme: Recombinant Human BTK (or target kinase).

-

Substrate: Poly(4:1 Glu, Tyr) peptide or specific Src-family peptide.

-

ATP: Ultra-pure ATP (supplied with kit).

-

Compounds: Indole-5-carboxamide analogs (dissolved in 100% DMSO).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

-

Plate: 384-well solid white low-volume plate (Corning #4513).

Experimental Workflow

-

Compound Preparation:

-

Prepare a 10-point dose-response curve of the indole-5-carboxamide in 100% DMSO (starting at 10 mM, 3-fold serial dilution).

-

Dilute 1:50 into 1X Kinase Buffer to create a 2X compound working solution (2% DMSO).

-

-

Kinase Reaction (10 µL total volume):

-

Dispense 2.5 µL of 2X Compound solution into plate wells.

-

Dispense 2.5 µL of 2X Enzyme/Substrate mix (optimized to yield 10-20% conversion).

-

Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Initiate reaction by adding 5 µL of 2X ATP solution (at

concentration, typically 10-50 µM). -

Incubate for 60 minutes at RT.

-

-

ADP Detection:

-

Step 1: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

-

Step 2: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

-

-

Readout: Measure Luminescence (integration time: 0.5–1.0 sec).

Figure 2: ADP-Glo Assay Workflow

Caption: Step-by-step workflow for the ADP-Glo kinase assay. The biphasic reagent addition ensures high signal-to-noise ratio by eliminating unreacted ATP background.

Cellular Target Engagement: Western Blot Analysis

To verify that the biochemical potency translates to cellular efficacy, we assess the phosphorylation status of the target (e.g., BTK Y223) in a relevant cell line (e.g., RAMOS or Mino cells).

Protocol

-

Cell Culture: Seed RAMOS cells at

cells/mL in RPMI-1640 media (serum-starved for 2 hours). -

Treatment: Treat cells with Indole-5-carboxamide derivatives (0.1, 1.0, 10 µM) for 1 hour.

-

Stimulation: Stimulate with anti-IgM (10 µg/mL) for 10 minutes to activate BCR signaling.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (e.g., Na3VO4).

-

Detection: Perform SDS-PAGE and Western Blot.

-

Primary Antibodies: anti-pBTK (Y223), anti-Total BTK, anti-GAPDH (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

-

Data Analysis & Interpretation

Representative Data: Structure-Activity Relationship (SAR)

The following table illustrates hypothetical SAR trends observed with indole-5-carboxamides, supported by literature data on similar scaffolds [1, 4]. Note how the R-group substitution affects potency.

| Compound ID | R-Group (Indole-N1) | R-Group (5-Carboxamide) | BTK IC50 (nM) | JAK3 IC50 (nM) | Selectivity (BTK/JAK3) |

| IND-001 | Methyl | Phenyl | 450 | 120 | 0.26 (JAK selective) |

| IND-002 | Isopropyl | 4-Piperidinyl-phenyl | 12 | 850 | 70x |

| IND-003 | Cyclopropyl | 3-Acrylamido-phenyl* | 1.5 | >10,000 | >6000x |

| Control | Ibrutinib | N/A | 0.5 | >10,000 | >10,000x |

-

Note: IND-003 incorporates an acrylamide warhead, converting the reversible indole scaffold into a covalent inhibitor targeting Cys481 of BTK.

Calculation of IC50

Data from the ADP-Glo assay should be normalized to controls:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background (Luminescence) | Incomplete ATP depletion | Increase incubation time of ADP-Glo Reagent; ensure ATP concentration does not exceed kit capacity. |

| Low Signal Window (Z' < 0.5) | Low enzyme activity or degradation | Freshly thaw enzyme; verify specific activity; add 0.01% Brij-35 or Tween-20 to prevent sticking. |

| Bell-Shaped Dose Response | Compound aggregation / insolubility | Indoles can be hydrophobic. Ensure DMSO < 2% final; add 0.1 mg/mL BSA to buffer. |

| Potency Shift (Biochem vs. Cell) | ATP Competition | Biochemical assays at low ATP underestimate |

References

-

Vertex AI Search Result 1.1: Design, synthesis, structure-activity relationships study... of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. ResearchGate. Link

-

Vertex AI Search Result 1.4: Discovery... of Indole-carboxamide compounds... against MLL-r leukemia. MDPI. Link

-

Vertex AI Search Result 1.10: Promega ADP-Glo kinase assay Application Note. BMG Labtech.[1] Link

-

Vertex AI Search Result 1.15: Indole carboxamide compounds useful as kinase inhibitors (Patent). Google Patents.[6] Link

-

Vertex AI Search Result 1.25: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent BTK Inhibitors. Journal of Medicinal Chemistry.[7] Link

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biomolecularsystems.com [biomolecularsystems.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole carboxamide compounds useful as kinase inhibitors - Patent MY-188048-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Development of Indole-Based DNA Repair Inhibitors Targeting PARP1

Abstract

The indole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine base of adenosine, making it an ideal candidate for competitive inhibition of ATP- or NAD+-dependent enzymes. This guide details the rational design and validation of indole-based inhibitors targeting Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA Damage Response (DDR) pathway. We provide a comprehensive workflow covering Structure-Activity Relationship (SAR) strategies, biochemical screening, and cellular validation via synthetic lethality and

Rational Design: The Indole Scaffold in PARP Inhibition

The Pharmacophore Strategy

PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to target proteins.[1] The nicotinamide pocket of PARP1 is the primary target for competitive inhibitors. The indole ring serves as a bioisostere for the nicotinamide core of NAD+, allowing for high-affinity binding via hydrophobic interactions and hydrogen bonding.

Key SAR Drivers:

-

Carboxamide Moiety (C2/C3 Position): Essential for forming a hydrogen bond network with Gly863 and Ser904 in the PARP1 catalytic domain, mimicking the amide group of nicotinamide.

-

N-1 Substitution: Often tolerated but restricted by the size of the hydrophobic pocket; small alkyl or benzyl groups can improve cell permeability.

-

Ring Fluorination: Introduction of fluorine at C4-C7 often improves metabolic stability and potency by modulating the pKa and lipophilicity.

Design Workflow Visualization

Figure 1: Rational design logic transforming a basic indole scaffold into a potent PARP inhibitor.

Protocol A: High-Throughput Biochemical Screening

Objective: Quantify the IC50 of indole derivatives against recombinant PARP1 enzyme using a colorimetric ELISA-like format.

Principle

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. Inhibition of PARP1 prevents biotin-NAD+ polymerization, reducing the signal generated by a Streptavidin-HRP conjugate.

Materials

-

Enzyme: Recombinant Human PARP1 (High Specific Activity).

-

Substrate: Biotinylated NAD+ (25 µM final).

-

DNA Template: Activated DNA (Nick-containing).

-

Detection: Streptavidin-HRP and TMB Substrate.

-

Control Inhibitor: Olaparib or Talazoparib (1 µM).

Step-by-Step Methodology

Phase 1: Plate Preparation

-

Coating: Dilute Histone H1/H4 stock to 50 µg/mL in PBS. Add 50 µL/well to a 96-well high-binding plate.

-

Incubation: Cover and incubate overnight at 4°C.

-

Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1] Add 200 µL Blocking Buffer (5% Non-fat dry milk in PBST) and incubate for 2 hours at Room Temperature (RT).

Phase 2: Enzymatic Reaction

-

Compound Addition: Prepare 4x serial dilutions of indole derivatives in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Add 12.5 µL of compound to respective wells.

-

QC Check: Include DMSO-only wells (0% inhibition) and Olaparib wells (100% inhibition).

-

-

Enzyme Mix: Dilute PARP1 enzyme (0.5 Units/well) + Activated DNA in Assay Buffer. Add 12.5 µL to wells. Incubate 15 min at RT to allow inhibitor binding.

-

Start Reaction: Add 25 µL of PARP Cocktail (Biotin-NAD+ diluted in Assay Buffer).

-

Kinetics: Incubate for 60 minutes at RT.

Phase 3: Detection

-

Wash: Wash plate 3x with PBST.

-

Conjugate: Add 50 µL Streptavidin-HRP (1:1000 dilution in Blocking Buffer). Incubate 30 min at RT.

-

Develop: Wash 3x with PBST. Add 100 µL TMB Substrate. Watch for blue color development (approx. 5-15 min).

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Cellular Validation via Synthetic Lethality

Objective: Confirm that the lead indole candidate selectively kills Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants) while sparing wild-type cells.

Mechanism: Synthetic Lethality